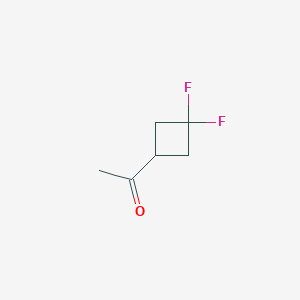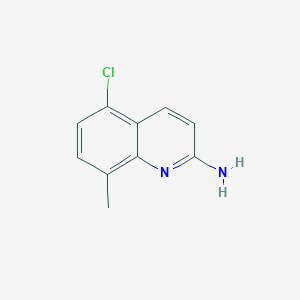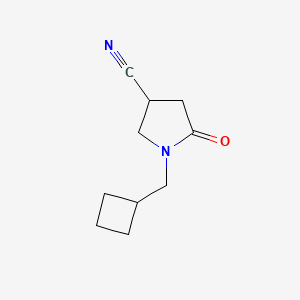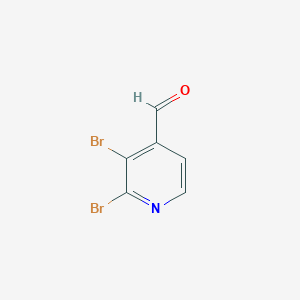
2,3-Dibromoisonicotinaldehyde
描述
2,3-Dibromoisonicotinaldehyde is a chemical compound belonging to the class of isonicotinaldehyde derivatives. It is characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the isonicotinaldehyde structure. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2nd and 3rd positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and solvents, with careful control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 2,3-Dibromoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Dibromoisonicotinic acid.
Reduction: 2,3-Dibromoisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 2,3-Dibromoisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the bromine atoms play a crucial role in its reactivity .
相似化合物的比较
3,5-Dibromoisonicotinaldehyde: Similar structure but with bromine atoms at the 3rd and 5th positions.
2,6-Dibromoisonicotinaldehyde: Bromine atoms at the 2nd and 6th positions.
2,3-Dichloroisonicotinaldehyde: Chlorine atoms instead of bromine at the 2nd and 3rd positions.
Uniqueness: 2,3-Dibromoisonicotinaldehyde is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 2nd and 3rd positions enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2,3-dibromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUWFIHVDMLWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


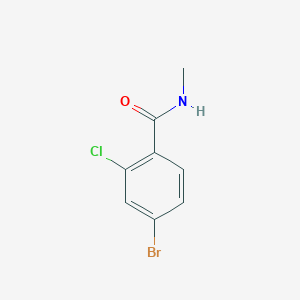
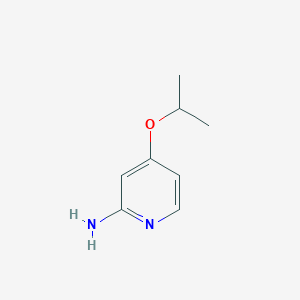
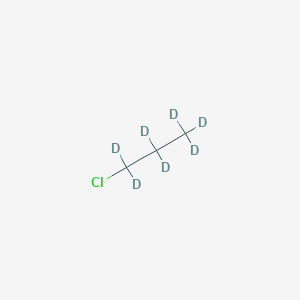
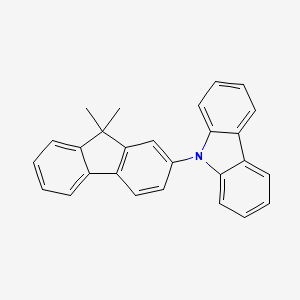
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
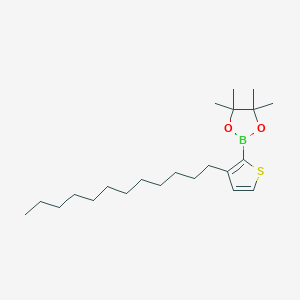
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
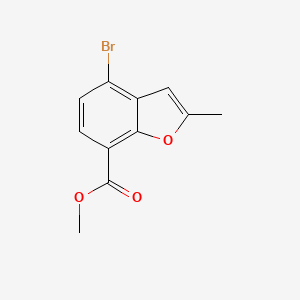
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
